6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of microwave irradiation to enhance the efficiency of the cyclocondensation reactions, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and kinase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: Due to its photophysical properties, it is explored for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can be further functionalized for various applications. Its versatility in synthetic modifications and potential biological activities make it a valuable compound in research and development .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAFIKHHROVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649349 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-22-9 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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